molecular formula C22H21N5O3S2 B2401008 (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide CAS No. 300718-63-2

(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide

Cat. No.: B2401008
CAS No.: 300718-63-2
M. Wt: 467.56
InChI Key: RHVKHHCAIWKHNM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a structurally complex molecule featuring a pyrimidine core, sulfamoyl linkage, and a propenamide moiety. Its (2E) configuration denotes a trans-arrangement of the double bond in the acrylamide group, which influences its conformational stability and intermolecular interactions . The terminal 3-phenylprop-2-enamide group contributes π-π stacking capabilities, making this compound relevant for pharmaceutical targeting or materials science applications .

Properties

IUPAC Name

(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-15-14-16(2)24-21(23-15)27-32(29,30)19-11-9-18(10-12-19)25-22(31)26-20(28)13-8-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,27)(H2,25,26,28,31)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVKHHCAIWKHNM-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine reacts with sulfonic acid derivatives under alkaline conditions. A modified protocol from employs chloramine-T (N-chloro-4-methylbenzenesulfonamide) in aqueous NaOH at 0–5°C to introduce the sulfamoyl group:

$$
\text{C}7\text{H}{11}\text{N}3 + \text{ClSO}2\text{C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{C}7\text{H}{10}\text{N}3\text{SO}2\text{C}6\text{H}4\text{NH}_2 + \text{HCl}
$$

Optimization Data

Parameter Value Source
Yield 78–82%
Reaction Time 3–4 h
Solvent 1,4-Dioxane/H₂O

1H NMR (DMSO-d6): δ 2.31 (s, 6H, CH3), 6.72 (s, 1H, pyrimidine-H), 7.34–7.89 (m, 4H, Ar-H), 10.12 (s, 1H, SO2NH).

Preparation of 4-Isothiocyanatobenzenesulfonamide (Intermediate B)

Intermediate A is converted to the isothiocyanate via thiophosgene treatment. A method adapted from uses CSCl2 in dry acetone under nitrogen:

$$
\text{C}{12}\text{H}{14}\text{N}4\text{O}2\text{S} + \text{CSCl}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{13}\text{N}4\text{O}2\text{S}_2\text{Cl} + \text{HCl}
$$

Key Observations

  • Triethylamine catalyzes the elimination of HCl, driving the reaction to completion.
  • IR (KBr): 2120 cm⁻¹ (N=C=S stretch) confirms isothiocyanate formation.

Synthesis of (2E)-3-Phenylprop-2-enamide (Intermediate C)

Claisen-Schmidt Condensation

Benzaldehyde reacts with acetanilide in methanol under microwave irradiation (MW), yielding (2E)-3-phenylprop-2-enamide:

$$
\text{C}6\text{H}5\text{CHO} + \text{C}6\text{H}5\text{NHCOCH}3 \xrightarrow{\text{MW, NaOH}} \text{C}{15}\text{H}{13}\text{NO} + \text{H}2\text{O}
$$

Comparative Data: Conventional vs. MW Synthesis

Method Yield (%) Time (h) Energy Input (W)
Conventional 65 10–12 150
MW 89 0.5 300

Final Coupling Reaction

Carbamothioylation and Enamide Conjugation

Intermediate B reacts with Intermediate C in ethanol containing glacial acetic acid (GAA). MW irradiation facilitates rapid cyclocondensation:

$$
\text{C}{12}\text{H}{13}\text{N}4\text{O}2\text{S}2\text{Cl} + \text{C}{15}\text{H}{13}\text{NO} \xrightarrow{\text{GAA, MW}} \text{C}{23}\text{H}{22}\text{N}5\text{O}3\text{S}2 + \text{HCl}
$$

Characterization Data

  • IR (KBr): 1711 cm⁻¹ (C=O), 1537 cm⁻¹ (C=S), 1162 cm⁻¹ (SO2).
  • 1H NMR (DMSO-d6): δ 2.31 (s, 6H, CH3), 6.82–7.50 (m, 14H, Ar-H), 10.31 (s, 1H, NH).
  • Mass Spec (EI): m/z 512 [M+] (calc. 512.12).

Yield Optimization and Scalability

Critical Factors

  • Solvent Polarity: Ethanol > DMF due to better carbamothioyl intermediate stability.
  • Catalyst: Triethylamine (0.1 eq) enhances nucleophilic attack on isothiocyanate.
  • Temperature: MW irradiation at 70°C reduces side-product formation.

Scalability Data

Batch Size (g) Yield (%) Purity (HPLC)
5 78 98.2
50 72 97.8
500 68 96.5

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H23N5O4S2C_{23}H_{23}N_{5}O_{4}S_{2} with a molecular weight of 497.6 g/mol. The structure features a phenylprop-2-enamide backbone with a sulfamoyl group linked to a pyrimidine derivative. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing sulfamoyl and pyrimidine moieties have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells . These compounds may induce apoptosis in cancer cells by disrupting critical cellular processes.

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Studies on related compounds have demonstrated efficacy against influenza A virus by targeting the viral RNA-dependent RNA polymerase . This highlights the importance of exploring this compound as a candidate for antiviral drug development.

Antimicrobial Effects

In addition to its anticancer and antiviral properties, the compound has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of sulfamoyl derivatives on human cancer cell lines. The results indicated that these compounds induced significant cytotoxicity and apoptosis in treated cells, with mechanisms involving disruption of cell cycle progression and induction of oxidative stress . The findings support further investigation into this compound as a potential lead compound in anticancer therapy.

Case Study 2: Antiviral Drug Development

In another research effort focused on developing antiviral agents for influenza A virus, derivatives similar to this compound were synthesized and tested for their ability to inhibit viral replication. The study found promising results indicating that these compounds could effectively disrupt viral polymerase activity .

Mechanism of Action

The mechanism of action of (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Arylprop-2-enamide Group

The terminal aryl group in the propenamide chain significantly impacts physicochemical properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide 2-Furyl 439.45 Reduced π-stacking due to furan’s electron-deficient ring; lower solubility.
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl 479.54 Enhanced solubility (logP ~2.1) due to electron-donating methoxy group.
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide 4-Ethoxyphenyl 493.57 Increased lipophilicity (logP ~3.0) compared to methoxy analog.

Key Findings :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve aqueous solubility but may reduce membrane permeability due to polarity .
  • Heteroaromatic substituents (e.g., furyl) decrease π-π interactions but introduce hydrogen-bonding sites for target engagement .
Modifications in the Sulfamoylphenylcarbamothioyl Core

Variations in the sulfamoyl-linked phenyl group alter steric and electronic profiles:

Compound Name Core Modification Yield (%) Biological Activity (IC₅₀)*
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-furan-2-yl-acrylamide Unmodified core 38 Not reported
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridin-2-yl sulfamoyl substituent 83 58.59 µM (enzyme inhibition)
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-... Pyrrolo[2,3-d]pyrimidine core substitution 76 14.32 µM (anticancer)

Key Findings :

  • Pyridin-2-yl sulfamoyl analogs exhibit higher synthetic yields (83%) but reduced potency compared to pyrimidinyl derivatives .
  • Pyrrolo[2,3-d]pyrimidine substitutions enhance bioactivity (IC₅₀ = 14.32 µM) due to improved target binding .
Comparison of Crystallographic and Spectroscopic Data

Crystallographic studies using SHELX and ORTEP-III reveal that the (2E)-configuration ensures planar geometry in the acrylamide group, facilitating crystal packing. In contrast, analogs with bulkier substituents (e.g., cyclopentyl in ) exhibit distorted geometries, reducing crystallinity. Spectrofluorometric analyses (similar to ) suggest that the dimethylpyrimidine core enhances fluorescence quantum yield (Φ = 0.42) compared to unsubstituted pyrimidines (Φ = 0.28).

Biological Activity

The compound (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide, often referred to as a cinnamamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies and findings regarding its biological activity, including its mechanism of action, therapeutic applications, and safety profile.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylprop-2-enamide backbone with sulfamoyl and carbamothioyl substituents. The molecular formula is C₁₅H₁₈N₆O₃S, with a molecular weight of approximately 366.46 g/mol. Its structural components suggest potential interactions with biological targets, which are crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC₁₅H₁₈N₆O₃S
Molecular Weight366.46 g/mol
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

The proposed mechanism of action for cinnamamide derivatives involves modulation of neurotransmitter systems, particularly GABAergic pathways. These compounds may enhance GABA receptor activity or inhibit excitatory neurotransmission, leading to reduced seizure susceptibility . Further research is necessary to elucidate the exact interactions and pathways influenced by this compound.

Cytotoxicity and Safety Profile

Safety evaluations conducted on related compounds have shown low cytotoxicity in vitro. For example, cytotoxicity assessments in HepG2 liver cells indicated that concentrations up to 100 µM did not produce significant adverse effects . This safety profile is promising for further preclinical development.

Table 2: Summary of Biological Activity Findings

Activity TypeObserved EffectsReference
AnticonvulsantSignificant activity in seizure models
CytotoxicityLow toxicity up to 100 µM
Mechanism of ActionPotential GABAergic modulation

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been evaluated extensively. For instance:

  • Study on Anticonvulsant Efficacy : A research team investigated the anticonvulsant properties of several cinnamamide derivatives in various seizure models. The findings indicated that structural modifications significantly influenced potency and efficacy .
  • Safety Profiling : Another study focused on the safety profile of cinnamamide derivatives, demonstrating that many compounds exhibited favorable toxicity profiles in cellular assays, paving the way for clinical applications .

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing this compound, and how can purity be ensured?

Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling aromatic and aliphatic precursors. Key steps include:

  • Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine under controlled pH and temperature .
  • Enamide Formation : Acylation of the intermediate with (2E)-3-phenylprop-2-enoyl chloride in anhydrous conditions (e.g., DCM, triethylamine) to form the carbamothioyl-enamide backbone .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection) and 1H/13C NMR are critical for verifying structural integrity and purity .

Basic Question: How is the compound structurally characterized, and what analytical techniques are essential?

Answer:
Structural elucidation requires:

  • X-ray Crystallography : To resolve the (2E)-configuration of the enamide and confirm sulfamoyl-phenyl spatial orientation (e.g., C–H···O/N hydrogen bonding motifs) .
  • NMR Spectroscopy : 1H NMR (δ 8.2–8.5 ppm for sulfamoyl protons; δ 6.5–7.5 ppm for phenyl/enamide protons) and 13C NMR (carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 452.5) and isotopic patterns .

Basic Question: What biological activities are associated with this compound, and how are they assessed?

Answer:
The compound exhibits antibacterial and enzyme-inhibitory activity , attributed to its sulfamoyl and pyrimidine moieties. Key assays include:

  • Dihydropteroate Synthase (DHPS) Inhibition : Competitive binding assays using Staphylococcus aureus DHPS, monitored via UV-Vis (λ = 260 nm for folate intermediate depletion) .
  • Antibacterial Susceptibility Testing : MIC determination against Gram-positive pathogens (e.g., S. aureus ATCC 29213) using broth microdilution (CLSI guidelines) .
  • Molecular Docking : AutoDock Vina simulations to predict binding affinity (ΔG) toward DHPS (PDB: 3TYE) .

Advanced Question: How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:
SAR optimization strategies include:

  • Substituent Variation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance DHPS binding. Comparative IC50 studies show 4-Cl derivatives exhibit 2.5× higher inhibition .
  • Stereochemical Modifications : Testing (2Z)-isomers to evaluate geometric effects on target engagement. (2E)-isomers show 10-fold higher potency due to optimal enamide conformation .
  • Solubility Enhancement : Introducing polar groups (e.g., hydroxyl) to the pyrimidine ring while monitoring LogP (via HPLC) to balance lipophilicity and membrane permeability .

Advanced Question: How should researchers address contradictory data in enzymatic vs. whole-cell assays?

Answer:
Discrepancies between enzymatic inhibition (low IC50) and poor whole-cell activity often arise from:

  • Efflux Pump Interference : Use Pseudomonas aeruginosa ΔmexB strains to isolate target-specific effects .
  • Metabolic Stability : Assess compound half-life in bacterial lysates (LC-MS/MS quantification) to identify rapid degradation .
  • Membrane Permeability : Conduct Franz cell assays with artificial membranes (logD at pH 7.4) to correlate permeability with MIC values .

Advanced Question: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • X-ray Co-crystallography : Resolve the compound bound to DHPS (e.g., 2.1 Å resolution) to identify key interactions (e.g., hydrogen bonds with Asp39/Lys47) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Resistance Mutagenesis : Generate DHPS mutants (e.g., Phe98Leu) via site-directed mutagenesis and compare inhibition profiles to map resistance hotspots .

Advanced Question: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational stability and identify flexible binding regions .
  • Pharmacophore Modeling : Define essential features (e.g., sulfamoyl H-bond donors, hydrophobic phenyl regions) using Schrödinger Phase to prioritize derivatives .
  • ADMET Prediction : Use SwissADME to filter derivatives with favorable pharmacokinetics (e.g., BBB permeability < −0.5 for non-CNS targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.